4-(2-Aminoanilino)-6-methyloxan-2-one
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Overview
Description
4-(2-Aminoanilino)-6-methyloxan-2-one is a synthetic organic compound with a unique structure that includes an oxan-2-one ring substituted with an aminoanilino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoanilino)-6-methyloxan-2-one typically involves the reaction of 2-aminoaniline with 6-methyloxan-2-one under specific conditions. One common method involves the use of a base such as potassium hydroxide in an ethanol solution, followed by refluxing the mixture for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoanilino)-6-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-2-one derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxan-2-one ring to a more reduced form.
Substitution: The aminoanilino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxan-2-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxan-2-one compounds.
Substitution: Various substituted oxan-2-one derivatives depending on the substituent used
Scientific Research Applications
4-(2-Aminoanilino)-6-methyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical processes.
Medicine: Studied for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of dyes and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 4-(2-Aminoanilino)-6-methyloxan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it can inhibit histone deacetylase, leading to changes in gene expression and potential therapeutic effects .
Comparison with Similar Compounds
4-(2-Aminoanilino)-6-methyloxan-2-one can be compared with similar compounds such as:
4-(2-Aminoanilino)-2-benzylthiopyrimidine: Similar structure but with a pyrimidine ring.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Contains a thiophene ring instead of an oxan-2-one ring.
4-(2-Aminoanilino)quinoline: Features a quinoline ring, offering different chemical properties .
These compounds share some structural similarities but differ in their ring systems and functional groups, leading to unique chemical and biological properties.
Properties
CAS No. |
874537-44-7 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(2-aminoanilino)-6-methyloxan-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-9(7-12(15)16-8)14-11-5-3-2-4-10(11)13/h2-5,8-9,14H,6-7,13H2,1H3 |
InChI Key |
XKIJFEXOEGZMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=O)O1)NC2=CC=CC=C2N |
Origin of Product |
United States |
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